Home > Products > Screening Compounds P92450 > RXFP3/4-Agonist-1
RXFP3/4-Agonist-1 -

RXFP3/4-Agonist-1

Catalog Number: EVT-1535456
CAS Number:
Molecular Formula: C20H22ClN5O
Molecular Weight: 0.0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RXFP3/4-Agonist-1 is a the first small molecule rxfp3/4 agonist, increasing food intake in rats upon acute central administration
Overview

RXFP3/4-Agonist-1 is a small molecule compound that acts as an agonist for the relaxin family peptide receptors RXFP3 and RXFP4. These receptors are part of the G-protein-coupled receptor family and are implicated in various physiological processes, including appetite regulation and neuroendocrine functions. The development of RXFP3/4-Agonist-1 represents a significant advancement in pharmacological agents targeting these receptors, particularly for therapeutic applications in metabolic disorders.

Source and Classification

RXFP3/4-Agonist-1 is classified as a non-peptide agonist. It has been synthesized through various chemical methods aimed at enhancing its selectivity and potency towards RXFP3 and RXFP4. The compound was derived from structure-activity relationship studies that explored modifications to improve its efficacy and reduce undesirable properties such as lipophilicity, which can affect blood-brain barrier permeability .

Synthesis Analysis

Methods and Technical Details

The synthesis of RXFP3/4-Agonist-1 involves several key steps, primarily focusing on the modification of amidinohydrazone structures. Initial synthetic routes employed cyclocondensation reactions under acidic conditions to form tricyclic derivatives, which were subsequently optimized for binding affinity to the receptors .

  1. Starting Materials: The synthesis begins with readily available hydrazones and triazole derivatives.
  2. Reactions: Key reactions include:
    • Cyclocondensation with acetic acid as a catalyst.
    • Subsequent modifications to introduce electron-donating or electron-withdrawing groups on the phenyl ring to enhance receptor binding.
    • Chiral resolution techniques were applied to isolate active enantiomers .
Molecular Structure Analysis

Structure and Data

The molecular structure of RXFP3/4-Agonist-1 features a complex arrangement that allows it to interact effectively with both RXFP3 and RXFP4 receptors. The compound's structure can be characterized by:

  • Core Structure: A tricyclic framework that enhances receptor binding.
  • Functional Groups: Various substitutions on the phenyl group that influence agonistic activity.

Quantitative data from molecular modeling studies indicate that the compound has a calculated log P value (clog P) of approximately 4.6, suggesting high lipophilicity, which is relevant for its pharmacokinetic properties .

Chemical Reactions Analysis

Reactions and Technical Details

RXFP3/4-Agonist-1 undergoes several chemical reactions that are crucial for its pharmacological activity:

  1. Receptor Binding: The compound binds selectively to RXFP3 and RXFP4, triggering downstream signaling pathways associated with G-protein activation.
  2. cAMP Accumulation Assays: Functional assays have demonstrated that RXFP3/4-Agonist-1 can significantly increase cyclic adenosine monophosphate (cAMP) levels in cells expressing these receptors, indicating successful activation .

The mechanism of action involves the inhibition of forskolin-stimulated cAMP accumulation, confirming the compound's role as an agonist .

Mechanism of Action

Process and Data

The mechanism by which RXFP3/4-Agonist-1 exerts its effects involves:

  1. G-Protein Coupling: Upon binding to RXFP3 or RXFP4, the compound activates G-proteins (specifically G-alpha i/o), leading to inhibition of adenylate cyclase activity.
  2. cAMP Modulation: This results in decreased levels of cAMP within cells, which is pivotal for various signaling cascades related to appetite regulation and neuroendocrine responses .
  3. Physiological Effects: In vivo studies have shown that administration of RXFP3/4-Agonist-1 can lead to increased food intake in animal models, highlighting its potential applications in treating metabolic disorders .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

RXFP3/4-Agonist-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: High lipophilicity (clog P = 4.6) suggests limited aqueous solubility but enhanced membrane permeability.
  • Stability: The compound is stable under physiological conditions but may require specific storage conditions to maintain efficacy.

These properties are critical for determining the compound's bioavailability and therapeutic potential.

Applications

Scientific Uses

RXFP3/4-Agonist-1 has several potential applications in scientific research and therapeutics:

  1. Metabolic Disorders: Given its role in appetite regulation, it may be useful in developing treatments for obesity or anorexia.
  2. Neuropharmacology: The compound's ability to cross the blood-brain barrier could make it a candidate for studying central nervous system functions related to relaxin peptides.
  3. Pharmacological Research: As a tool compound, it enables further exploration into the physiological roles of RXFP3 and RXFP4, facilitating drug discovery efforts targeting these receptors.

Properties

Product Name

RXFP3/4-Agonist-1

IUPAC Name

(E)-N-(4-Chlorophenethyl)-2-((7-ethyl-5-hydroxy-1H-indol-3-yl)methylene)hydrazine-1-carboximidamide

Molecular Formula

C20H22ClN5O

Molecular Weight

0.0

InChI

InChI=1S/C20H22ClN5O/c1-2-14-9-17(27)10-18-15(11-24-19(14)18)12-25-26-20(22)23-8-7-13-3-5-16(21)6-4-13/h3-6,9-12,24,27H,2,7-8H2,1H3,(H3,22,23,26)/b25-12+

InChI Key

NQWXHRRWWPCDAJ-BRJLIKDPSA-N

SMILES

N=C(N/N=C/C1=CNC2=C1C=C(O)C=C2CC)NCCC3=CC=C(Cl)C=C3

Solubility

Soluble in DMSO

Synonyms

RXFP3/4-Agonist-1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.